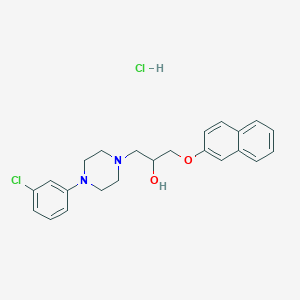
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic aromatic substitution reactions, as demonstrated by the microwave-assisted synthesis of a structurally related compound, B-355252, which achieved a 94% yield. This process utilized cesium carbonate in dimethylformamide or tripotassium phosphate in N-methyl-2-pyrrolidone, indicating the potential efficiency and high yield achievable with advanced synthesis techniques (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using various methods, including AM1 molecular orbital method and conformational analysis. These analyses help identify stable conformations and contribute to understanding the molecular interactions and pharmacophore models, as seen in cannabinoid receptor ligands studies (Shim et al., 2002).
Chemical Reactions and Properties
Nanomagnetite (Fe3O4) has been utilized as an efficient catalyst for the synthesis of similar compounds under ultrasound irradiation, highlighting the role of innovative catalytic methods in enhancing reaction efficiency and yield (Mokhtary & Torabi, 2017).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. For example, compounds with similar structures have been characterized using X-ray crystallography, providing detailed insights into their crystalline forms and stability (Chen et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemicals, stability under various conditions, and potential for modifications, play a significant role in determining the compound's applications. The synthesis and modification of related compounds have been explored, revealing insights into their reactivity and potential for creating derivatives with varied biological activities (Bhat et al., 2018).
科学的研究の応用
Neuropharmacology and Psychiatric Disorders
Research on similar compounds, such as various piperazine derivatives, indicates their significance in neuropharmacology, particularly concerning the treatment of psychiatric disorders like anxiety, depression, and panic disorder. For example, piperazine phenothiazines have been studied for their tranquilizing effects, offering rapid action and therapeutic efficacy with minimal side effects in treating psychiatric conditions in the elderly (Ayd, 1957). Additionally, selective serotonin receptor antagonists and agonists, often including piperazine motifs, are explored for their potential in addressing serotonin receptor hypersensitivity implicated in panic disorders (Kahn, Asnis, Wetzler, & Praag, 2004).
Drug Metabolism and Toxicology
The metabolism and toxicological profiles of compounds structurally related to "1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" are critical areas of research. Studies on the metabolic pathways and urinary metabolites of drugs, such as piperaquine, offer insights into the body's processing of these compounds and their potential impact on human health (Tarning et al., 2006). Understanding these aspects is crucial for assessing the safety and efficacy of pharmaceuticals.
Environmental Toxicology
Research on the environmental presence and toxicology of chlorophenyl and naphthalene derivatives highlights the broader implications of chemical exposure. Studies measuring pesticide residues, including naphthalene and chlorophenyl compounds in human populations, inform on the environmental distribution and potential health risks associated with these chemicals (Hill et al., 1995).
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2.ClH/c24-20-6-3-7-21(15-20)26-12-10-25(11-13-26)16-22(27)17-28-23-9-8-18-4-1-2-5-19(18)14-23;/h1-9,14-15,22,27H,10-13,16-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOUXOIKPIMQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)
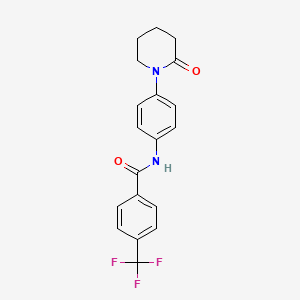
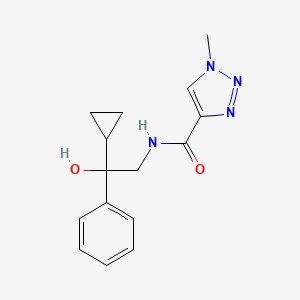
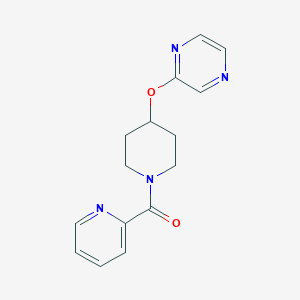
![N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495949.png)

![Ethyl 4-[[2-[[5-[(2,3-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2495951.png)
![N-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)
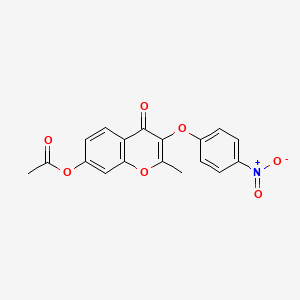

![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)
